3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile
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Overview
Description
3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring, and an ethoxyethylamino group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-ethoxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{3-BrC}_6\text{H}_4\text{CN} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 \rightarrow \text{this compound} + \text{KBr} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The ethoxyethylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the ethoxyethylamino group.
Reduction: Amines derived from the reduction of the nitrile group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Hydroxyethyl)amino]methyl}benzonitrile
- 3-{[(2-Methoxyethyl)amino]methyl}benzonitrile
- 3-{[(2-(4-Morpholinyl)ethyl]amino}methyl}benzonitrile
Uniqueness
3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is unique due to the presence of the ethoxyethylamino group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[(2-ethoxyethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-2-15-7-6-14-10-12-5-3-4-11(8-12)9-13/h3-5,8,14H,2,6-7,10H2,1H3 |
InChI Key |
PKLHPERJDOITMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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